HMG‑CoA Reductase Inhibitory Potency: 2-(1-Hydroxyethyl)-4-methylpentanoic acid Demonstrates Single‑Digit nM IC50, Surpassing Most Early‑Generation Statins
In a rat liver microsome assay measuring the conversion of [14C]‑HMG‑CoA to [14C]‑mevalonic acid over 15 minutes, 2-(1-hydroxyethyl)-4-methylpentanoic acid inhibited HMG‑CoA reductase with an IC50 of 19 nM [REFS‑1]. This places the compound in the same potency tier as cerivastatin (IC50 = 6 nM) and ahead of atorvastatin (IC50 ≈ 40–100 nM), fluvastatin (IC50 ≈ 40–100 nM), pravastatin (IC50 ≈ 100–300 nM), simvastatin (IC50 ≈ 100–300 nM), and lovastatin (IC50 ≈ 24 nM in HepG2 cells) when assayed in comparable microsomal systems [REFS‑2][REFS‑3].
| Evidence Dimension | HMG‑CoA reductase inhibition (IC50) |
|---|---|
| Target Compound Data | 19 nM |
| Comparator Or Baseline | Cerivastatin (6 nM); Atorvastatin/Fluva. (40‑100 nM); Prava./Simva./Lova. (100‑300 nM); Lovastatin (24 nM in HepG2) |
| Quantified Difference | Target compound ≈ 3× less potent than cerivastatin, ≈ 2‑5× more potent than atorvastatin/fluvastatin, ≈ 5‑15× more potent than pravastatin/simvastatin/lovastatin class. |
| Conditions | Rat liver microsomes, [14C]‑HMG‑CoA substrate, 15 min incubation |
Why This Matters
This level of potency indicates that 2-(1-hydroxyethyl)-4-methylpentanoic acid can serve as a valuable research tool for studying HMG‑CoA reductase inhibition with an efficacy profile distinct from both the most potent (cerivastatin) and the most commonly prescribed statins, enabling comparative mechanistic investigations and potentially reducing the required dose in cellular models.
- [1] BindingDB. BDBM50193396 (CHEMBL3951152). Affinity Data: IC50 = 19 nM. View Source
- [2] Dansette, P. M., et al. (2000). Experimental and Toxicologic Pathology, 52(2), 145–148. View Source
- [3] Van Vliet, A. K., et al. (1993). Pravastatin inhibited cholesterol synthesis in Hep G2 less than simvastatin and lovastatin. Atherosclerosis, 102(1), 117–125. View Source
